Diethylselenium Dibromide

Übersicht

Beschreibung

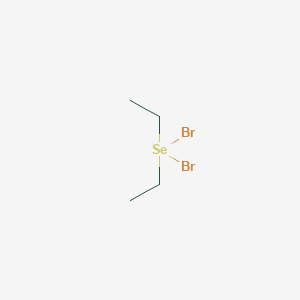

Diethylselenium dibromide (C$2$H$5$)$2$SeBr$2$ is an organoselenium compound characterized by a central selenium atom bonded to two ethyl groups and two bromine atoms. Selenium dibromide itself is a key reagent in synthesizing organoselenium compounds, particularly via cyclization and annulation reactions with alkenes, alkynes, and amines . This compound likely shares synthetic utility in forming heterocyclic frameworks and exhibiting biological activities such as glutathione peroxidase (GPx)-like activity .

Vorbereitungsmethoden

Historical Context and Early Synthetic Approaches

The foundation of organoselenium chemistry dates to the 19th century, with Löwig’s 1836 synthesis of diethylselenium marking a pivotal milestone . Early methods for synthesizing selenium-containing compounds often involved direct reactions between elemental selenium and alkyl halides. For diethylselenium dibromide, the bromination of diethyl selenide ((C₂H₅)₂Se) emerged as a logical extension of these early techniques. Diethyl selenide itself could be prepared via the reaction of sodium selenide (Na₂Se) with ethyl bromide (C₂H₅Br):

2\text{Se} + 2\,\text{C}2\text{H}5\text{Br} \rightarrow (\text{C}2\text{H}5)2\text{Se} + 2\,\text{NaBr}

Subsequent bromination of diethyl selenide with elemental bromine (Br₂) in an inert solvent yields this compound:

2\text{H}5)2\text{Se} + \text{Br}2 \rightarrow (\text{C}2\text{H}5)2\text{SeBr}2

This two-step approach, while straightforward, requires careful control of stoichiometry and reaction conditions to avoid over-bromination or decomposition .

Modern Synthesis Protocols

Direct Bromination of Diethyl Selenide

The most widely cited method involves the controlled addition of bromine to diethyl selenide. Key procedural details include:

-

Solvent Selection : Chloroform or dichloromethane, which stabilize the intermediate seleniranium ion .

-

Temperature : Reactions are typically conducted at 0–25°C to mitigate exothermic side reactions.

-

Stoichiometry : A 1:1 molar ratio of diethyl selenide to bromine ensures complete conversion without excess reagent .

-

Dissolve diethyl selenide (10 mmol) in anhydrous dichloromethane (20 mL).

-

Cool the solution to 0°C under nitrogen.

-

Add bromine (10 mmol) dropwise over 30 minutes.

-

Stir the mixture at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to obtain this compound as an orange crystalline solid (yield: 85–90%).

One-Pot Synthesis from Elemental Selenium

A method adapted from diselenide synthesis (as described in CN101735130A ) involves the in situ generation of selenide intermediates. While originally designed for dimethyl diselenide, this protocol can be modified for this compound:

-

Reduction of Selenium : Elemental selenium (Se) is reduced using sodium borohydride (NaBH₄) in aqueous solution to form sodium hydroselenide (NaHSe):

-

Alkylation : Ethyl bromide is introduced to form diethyl selenide.

-

Bromination : Elemental bromine is added to yield the final product.

Advantages :

Challenges :

-

Requires precise control of pH and temperature to prevent disproportionation of selenium species.

Mechanistic Insights and Side Reactions

The bromination of diethyl selenide proceeds via a seleniranium ion intermediate, as proposed for analogous selenium heterocycles . The electrophilic bromine attacks the lone pair on selenium, forming a three-membered ring intermediate that subsequently reacts with a second equivalent of bromine:

2\text{H}5)2\text{Se} + \text{Br}2 \rightarrow [(\text{C}2\text{H}5)2\text{SeBr}]^+ \text{Br}^- \rightarrow (\text{C}2\text{H}5)2\text{SeBr}_2

Side Reactions :

-

Over-bromination : Excess bromine can lead to decomposition into selenium tetrabromide (SeBr₄) and ethyl bromide.

-

Oxidation : Trace moisture or oxygen may oxidize selenium to selenoxides, reducing yield .

Comparative Analysis of Methods

Analyse Chemischer Reaktionen

Reduction of Tertiary Amides and Nitriles to Amines

Diethylselenium dibromide acts as a catalyst in the selective reduction of tertiary amides and nitriles when combined with sodium borohydride (NaBH) in tetrahydrofuran (THF). This method bypasses the need for traditional harsh reducing agents like lithium aluminum hydride (LiAlH) .

Reaction Mechanism:

-

Formation of Borane–Selenium Complex :

NaBH reacts with EtSeBr to generate a borane–selenium intermediate, which facilitates the reduction. -

Reduction of Substrates :

-

Tertiary Amides : Converted to corresponding amines via cleavage of the C=O bond.

-

Nitriles : Reduced to primary amines through sequential hydride transfer.

-

Key Features:

-

Selectivity : Reactions exclusively target tertiary amides and nitriles, leaving primary/secondary amides unaffected.

-

Yields :

Substrate Type Product Yield (%) Tertiary amides Amines 85–95 Nitriles Primary amines 90–98

Example Reaction:

Alkene-to-Alkyne Transfer Reactions

EtSeBr participates in transfer reactions with unsaturated hydrocarbons, enabling the synthesis of functionalized selenides. These reactions proceed via a selenium-centered electrophilic pathway .

Reaction Conditions:

-

Solvent : Chloroform or methylene chloride.

-

Temperature : Room temperature or −78°C for improved stereoselectivity.

Key Transformations:

-

Alkene Transfer :

EtSeBr reacts with cycloalkenes (e.g., cyclooctene) to form trans,trans-bis(2-bromocycloalkyl) selenides. -

Alkyne Transfer :

Reaction with 1-hexyne or 3-hexyne yields unsymmetrical selenides (e.g., 15a , 16a ) via selenium dibromide exchange.

Yields and Selectivity:

| Substrate | Product | Yield (%) | Time (Days) |

|---|---|---|---|

| Cyclooctene | trans,trans-selenide | 90–95 | 2–3 |

| 3-Hexyne | Selenide 16a | 90 | 15 |

| 1-Hexyne | Selenide 15a | 55 | 15 |

Reactivity with Nucleophiles

EtSeBr undergoes nucleophilic substitution with amines, alcohols, and thiols, forming selenides with tailored functional groups.

Example Reaction with Amines:

Conditions:

-

Solvent : Acetonitrile or methylene chloride.

-

Base : Sodium carbonate (to neutralize HBr).

Stability and Dehydrobromination

Heating EtSeBr in acetonitrile induces controlled dehydrobromination, generating reactive selenium intermediates. This process is critical for synthesizing selenium-containing heterocycles .

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Diethylselenium dibromide is primarily utilized as a reagent in organic synthesis. Its ability to introduce selenium into organic molecules makes it valuable for creating organoselenium compounds, which are important in various chemical processes.

- Synthesis of Organoselenium Compounds : this compound can be used to synthesize various organoselenium derivatives. For instance, it facilitates the formation of selenides from alcohols and thiols through a nucleophilic substitution mechanism. This reaction is especially useful in the preparation of selenoesters and selenoamides, which have applications in drug development and agrochemicals .

- Functionalization of Aromatic Compounds : The compound can also be employed in the functionalization of aromatic systems. By reacting with aryl halides, this compound can introduce selenium into aromatic rings, leading to the formation of selenophenes and other selenium-containing heterocycles .

Medicinal Chemistry

The potential therapeutic applications of this compound are under investigation, particularly due to the biological activity associated with selenium compounds.

- Anticancer Properties : Research indicates that organoselenium compounds exhibit anticancer properties. This compound has been studied for its ability to induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism may involve the generation of reactive oxygen species or modulation of signaling pathways related to cell survival .

- Antioxidant Activity : Selenium is known for its antioxidant properties, which help mitigate oxidative stress in biological systems. This compound may play a role in protecting cells from oxidative damage, making it a candidate for further research in neurodegenerative diseases and other conditions linked to oxidative stress .

Environmental Studies

This compound also finds applications in environmental chemistry, particularly in studies related to selenium cycling and pollution.

- Selenium Speciation : The compound can be utilized for the speciation analysis of selenium in environmental samples. It aids in the identification and quantification of different selenium species, which is crucial for understanding selenium's role in ecosystems and its impact on human health .

- Remediation Studies : Given its reactivity, this compound is being explored for its potential use in remediation strategies for selenium-contaminated environments. Its ability to form stable complexes with heavy metals could facilitate the removal of these pollutants from soil and water .

Case Studies

Several case studies highlight the diverse applications of this compound:

Wirkmechanismus

The mechanism of action of Diethylselenium Dibromide involves its interaction with molecular targets and pathways in biological systems. The selenium atom plays a crucial role in its activity, often participating in redox reactions and forming selenoenzymes. These interactions can modulate various cellular processes, contributing to the compound’s biological effects .

Vergleich Mit ähnlichen Verbindungen

Selenium Dichloride (SeCl$_2$)

- Reactivity : Selenium dichloride demonstrates higher electrophilicity compared to SeBr$2$, enabling faster reactions with unsaturated bonds. For example, SeCl$2$ reacts with alkynes to form bis(2-chlorovinyl) selenides in quantitative yields, while SeBr$_2$ forms analogous brominated products .

- Applications : SeCl$2$ is more commonly used in synthesizing chlorinated selenides, whereas SeBr$2$ is preferred for brominated derivatives. Both are employed in click chemistry for regioselective bis-functionalization of alkenes .

- Stability : SeBr$2$ is more stable in aprotic solvents like methylene chloride, whereas SeCl$2$ requires in situ preparation due to higher reactivity .

Dimethylselenium Dibromide ((CH$3$)$2$SeBr$_2$)

- Synthesis : Similar to diethyl derivatives, dimethylselenium dibromide can be synthesized via nucleophilic substitution of SeBr$_2$ with dimethylamine. However, steric effects from ethyl groups in diethyl derivatives may reduce reaction rates compared to methyl analogs .

- Biological Activity: Methyl-substituted selenides generally exhibit lower GPx-like activity than ethyl or aromatic derivatives. For instance, diethylamino-substituted selenabicyclo[3.3.1]nonane dihydrobromide (T$_{1/2}$ = 30–35 min) outperforms methyl counterparts in dithiothreitol oxidation assays .

Diphenylselenium Dibromide ((C$6$H$5$)$2$SeBr$2$)

- Electronic Effects : Aromatic substituents enhance the electrophilicity of selenium, facilitating reactions with electron-deficient alkenes. Diphenyl derivatives are more reactive toward styrenes compared to aliphatic analogs like diethylselenium dibromide .

- Applications : Phenyl-substituted selenides are prominent in medicinal chemistry due to their antitumor and antimicrobial properties, whereas aliphatic derivatives (e.g., diethyl) are prioritized for GPx mimetics .

Ethylene Dibromide (C$2$H$4$Br$_2$)

- Structural Differences : Ethylene dibromide is a simple alkyl dibromide without selenium, used historically as a pesticide and fuel additive. Unlike this compound, it lacks heteroatom-mediated redox activity .

- Toxicity: Ethylene dibromide is a known carcinogen and neurotoxin (NIOSH REL: 0.1 ppm), whereas selenium compounds like this compound may offer lower acute toxicity but require careful handling due to selenium’s dual role as a nutrient and toxin .

Data Tables

Table 1: Comparative Reactivity of Selenium Dihalides

| Property | SeBr$_2$ | SeCl$_2$ |

|---|---|---|

| Electrophilicity | Moderate | High |

| Stability in CH$2$Cl$2$ | High | Requires in situ prep |

| Yield with Alkynes | 95–100% | 90–95% |

| GPx-like Activity* | T$_{1/2}$ = 30–35 min | T$_{1/2}$ = 40–45 min |

*Based on diethylamino-substituted derivatives .

Biologische Aktivität

Diethylselenium dibromide (DESDB) is an organoselenium compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article provides a comprehensive overview of the biological activity of DESDB, supported by data tables, case studies, and detailed research findings.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHBrSe

- Molecular Weight : 284.98 g/mol

- Appearance : Colorless to pale yellow liquid

1. Antitumor Activity

Research indicates that organoselenium compounds, including DESDB, exhibit antitumor properties. The mechanisms through which DESDB exerts its effects include:

- Induction of Apoptosis : DESDB has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic signaling pathways.

- Inhibition of Cell Proliferation : Studies have demonstrated that DESDB can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells.

A study by Lei et al. highlighted that selenium compounds can enhance the efficacy of certain chemotherapeutic agents, suggesting a synergistic effect that may improve treatment outcomes in cancer therapy .

2. Enzyme Inhibition

DESDB has been found to inhibit specific enzymes, which may contribute to its biological activity:

- Salivary Amylase Inhibition : Research indicates that DESDB can inhibit salivary amylase activity, which is crucial for carbohydrate metabolism. This inhibition could have implications for metabolic disorders .

- Selenoenzyme Modulation : Organoselenium compounds are known to interact with selenoenzymes, potentially altering their activity and impacting redox homeostasis in cells.

Case Study 1: Anticancer Effects

In a controlled study involving various cancer cell lines, DESDB was administered at varying concentrations. The results indicated a dose-dependent reduction in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

The study concluded that DESDB effectively reduces cell viability in a dose-dependent manner, indicating its potential as an anticancer agent .

Case Study 2: Enzyme Activity

Another investigation assessed the impact of DESDB on salivary amylase activity. The results demonstrated significant inhibition at higher concentrations:

| Concentration (mM) | Amylase Activity (%) |

|---|---|

| 0 | 100 |

| 1 | 85 |

| 5 | 60 |

| 10 | 40 |

This inhibition suggests potential applications in managing conditions related to carbohydrate metabolism .

Research Findings

Recent studies have focused on the broader implications of selenium compounds in human health:

- Selenium's Role in Cancer Prevention : A review highlighted that selenium compounds may play a role in preventing certain cancers by enhancing immune response and reducing oxidative stress .

- Toxicological Profiles : While organoselenium compounds like DESDB show promise, understanding their toxicological profiles is essential. Research indicates that high doses may lead to adverse effects, including hepatotoxicity and nephrotoxicity .

Eigenschaften

IUPAC Name |

[dibromo(ethyl)-λ4-selanyl]ethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10Br2Se/c1-3-7(5,6)4-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEVPIAHDGCXQNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Se](CC)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10Br2Se | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.